Diethyl 2-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propanedioate
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Overview
Description
Diethyl 2-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propanedioate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propanedioate typically involves the reaction of diethyl malonate with 2,4,6-trimethylphenol and ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification techniques such as distillation and recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl 2-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its ester groups can undergo hydrolysis to release active intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Diethyl ethoxymethylenemalonate: Similar in structure but lacks the trimethylphenoxy group.
Diethyl malonate: A simpler ester with similar reactivity but fewer functional groups.
Diethyl 2-(2,4,6-trimethoxyphenyl)propanedioate: Contains methoxy groups instead of ethoxy groups
Uniqueness
Diethyl 2-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propanedioate is unique due to the presence of the trimethylphenoxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
diethyl 2-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-6-24-19(21)17(20(22)25-7-2)8-9-23-10-11-26-18-15(4)12-14(3)13-16(18)5/h12-13,17H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDBPGMTYJXHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOCCOC1=C(C=C(C=C1C)C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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